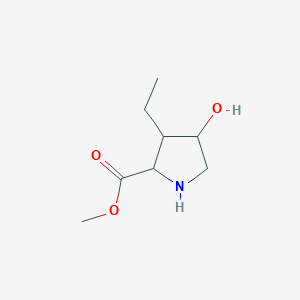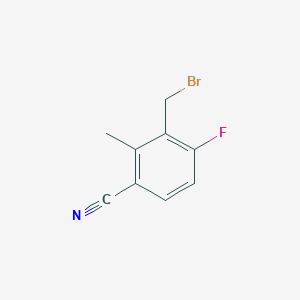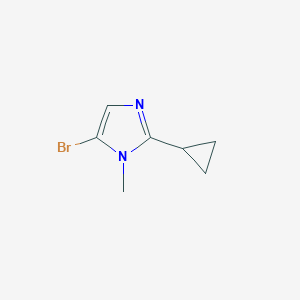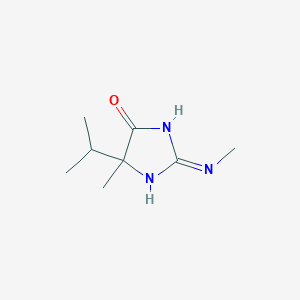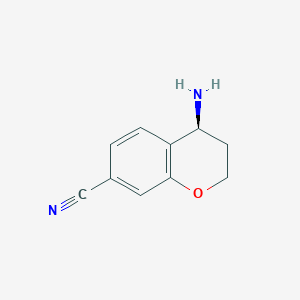![molecular formula C9H12O2 B12832105 Methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12832105.png)
Methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its strained ring system and high reactivity. The presence of a vinyl group and a carboxylate ester makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of [1.1.1]propellane with vinyl magnesium bromide, followed by esterification with methanol. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions. The process can be summarized as follows:
Reaction with Vinyl Magnesium Bromide: [1.1.1]propellane is reacted with vinyl magnesium bromide in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures.
Esterification: The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The scalability of the process is crucial for its application in various industries.
化学反应分析
Types of Reactions
Methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The vinyl group can participate in various substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or hydroboration using borane (BH3).
Major Products
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Halogenated compounds: from substitution reactions.
科学研究应用
Methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of other functional groups.
Medicine: Explored for its potential in developing new pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of polymers and advanced materials.
作用机制
The mechanism of action of methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate is primarily based on its ability to undergo various chemical transformations. The strained ring system of the bicyclo[1.1.1]pentane core makes it highly reactive, allowing it to participate in a wide range of reactions. The vinyl group provides a site for further functionalization, making it a valuable building block in organic synthesis.
相似化合物的比较
Similar Compounds
- Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
Uniqueness
Methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of the vinyl group, which provides additional reactivity and functionalization options compared to its halogenated or amino counterparts. This makes it particularly valuable in the synthesis of complex organic molecules and in drug design.
属性
分子式 |
C9H12O2 |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
methyl 3-ethenylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-3-8-4-9(5-8,6-8)7(10)11-2/h3H,1,4-6H2,2H3 |
InChI 键 |
ZJGAQURTPJERMP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C12CC(C1)(C2)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


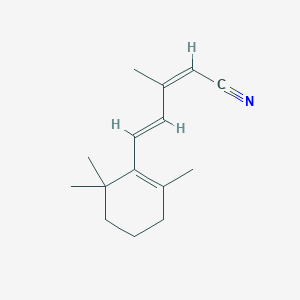
![1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one](/img/structure/B12832052.png)
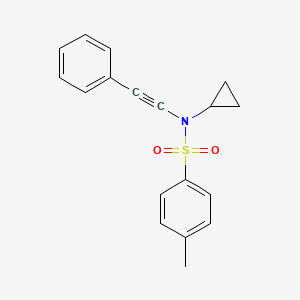
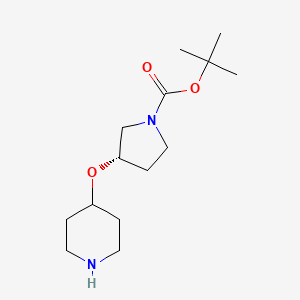
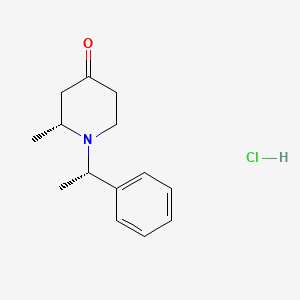
![5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole](/img/structure/B12832069.png)
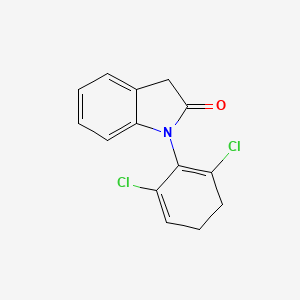
![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12832086.png)
![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid](/img/structure/B12832087.png)
